N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide
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Overview
Description
N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with the triazolopyrimidine core.
Attachment of the dichlorophenyl group: The dichlorophenyl group is introduced via a substitution reaction.
Addition of the trifluoromethyl group: The trifluoromethyl group is added using a trifluoromethylation reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The compound can bind to specific receptors, leading to modulation of their activity.
Inhibition of enzymes: It may inhibit the activity of certain enzymes, affecting various biochemical pathways.
Interaction with DNA/RNA: The compound can interact with DNA or RNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-N’-(5-methyl-2-furoyl)thiourea
- N-(2,6-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- N-(3,4-dichlorophenyl)-N’-(5-methyl-2-furoyl)thiourea
Uniqueness
N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide is unique due to the presence of the trifluoromethyl group and the triazolopyrimidine core, which confer distinct chemical properties and potential biological activities. Its combination of structural features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H12Cl2F3N5O2 |
---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C19H12Cl2F3N5O2/c20-10-3-1-4-11(21)17(10)27-16(30)7-6-15-26-18-25-12(13-5-2-8-31-13)9-14(19(22,23)24)29(18)28-15/h1-5,8-9H,6-7H2,(H,27,30) |
InChI Key |
LLKHXVPEDFMLCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCC2=NN3C(=CC(=NC3=N2)C4=CC=CO4)C(F)(F)F)Cl |
Origin of Product |
United States |
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